(Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide
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Description
(Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a useful research compound. Its molecular formula is C22H16N2O5S2 and its molecular weight is 452.5. The purity is usually 95%.
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Biological Activity
(Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a hybrid compound that combines thiazolidinone and chromone structures, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and any relevant structure-activity relationship (SAR) studies.
Synthesis
The synthesis of the compound typically involves a Knoevenagel condensation reaction between 4-methoxybenzaldehyde and 2-thioxo-4-thiazolidinone derivatives, followed by acylation with an appropriate chromone derivative. This method has been optimized to yield high purity and yield of the target compound.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies, primarily focusing on its anticancer potential.
Anticancer Activity
-
Cell Lines Tested : The compound has shown significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
-
Mechanism of Action :
- Apoptosis Induction : Flow cytometry results indicate that treatment with the compound leads to increased apoptosis in sensitive cell lines, as evidenced by elevated levels of caspase activity (caspase-3, caspase-9) and changes in mitochondrial membrane potential.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, suggesting interference with cell cycle progression.
-
Structure Activity Relationship (SAR) :
- The presence of the thiazolidinone moiety is critical for the anticancer activity. Modifications at the benzylidene position significantly affect potency.
- Substitution patterns on the chromone ring also influence biological activity, with electron-donating groups enhancing efficacy.
Data Tables
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
MDA-MB-231 | 15.0 | Cell cycle arrest |
A549 | 18.0 | Increased caspase activity |
HeLa | 20.5 | Mitochondrial membrane potential loss |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 12.5 µM. Flow cytometry analysis revealed a marked increase in Annexin V-positive cells, indicating early apoptosis.
- Combination Therapy : In another case study involving MDA-MB-231 cells, the compound was evaluated in combination with conventional chemotherapeutics (e.g., doxorubicin). Results showed enhanced cytotoxicity compared to either agent alone, suggesting a potential for use in combination therapies.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S2/c1-28-16-6-2-13(3-7-16)10-18-21(27)24(22(30)31-18)12-19(25)23-15-5-8-17-14(11-15)4-9-20(26)29-17/h2-11H,12H2,1H3,(H,23,25)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKXADQAWCFSIH-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.